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Introduction

Pinometostat (EPZ-5676) is a potent and selective small-molecule inhibitor of the histone

methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] In acute leukemias

characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene (MLL-r), the MLL

fusion protein aberrantly recruits DOT1L to ectopic loci.[1][4] This leads to hypermethylation of

Histone H3 at lysine 79 (H3K79), a mark that DOT1L is solely responsible for depositing.[2][5]

[6] The resulting H3K79 hypermethylation drives the overexpression of key leukemogenic

genes, such as HOXA9 and MEIS1, promoting leukemia development and maintenance.[1][2]

[4]

Pinometostat specifically blocks the enzymatic activity of DOT1L, leading to a global reduction

of H3K79 methylation.[2][5] This epigenetic reprogramming results in the transcriptional

repression of MLL-r target genes, inhibition of cell proliferation, and induction of apoptosis in

leukemia cells.[1][5][6] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a

critical tool to assess the on-target efficacy of Pinometostat. By mapping the genome-wide

distribution of the H3K79me2 mark, researchers can verify the drug's mechanism of action,

identify target genes, and understand mechanisms of response and resistance.[2][4][7]
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Caption: Pinometostat inhibits DOT1L, reducing H3K79me2 and repressing leukemogenic
gene expression.

Experimental Design and Protocols
This protocol outlines the ChIP-seq procedure to analyze H3K79me2 levels in MLL-rearranged

leukemia cell lines following treatment with Pinometostat.

Key Experimental Parameters

The following table summarizes typical experimental conditions for assessing Pinometostat's
effect on H3K79me2 marks in common MLL-r cell lines.
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Parameter Example Value/Condition Rationale / Notes

Cell Lines
KOPN-8, MOLM-13, MV4-11,

NOMO-1

These are well-characterized

MLL-r leukemia cell lines used

in preclinical Pinometostat

studies.[1][4]

Pinometostat Conc. 1 - 5 µM (e.g., 4.5 µM)

Effective concentrations for

achieving DOT1L inhibition

and anti-proliferative effects in

vitro.[4][8]

Control DMSO (Vehicle Control)

Essential for comparing

changes in H3K79me2 levels

directly attributable to

Pinometostat.

Treatment Duration 4 - 28 days

Prolonged exposure is often

required to observe significant

changes in H3K79 methylation

and gene expression.[2][4]

Target Mark H3K79me2

A direct and sensitive

pharmacodynamic biomarker

for DOT1L activity.[2][7]

Antibody ChIP-grade anti-H3K79me2

A well-validated antibody is

crucial for successful

immunoprecipitation (e.g.,

Abcam ab3594).[9][10]

Replicates
Minimum of 2 biological

replicates

Ensures reproducibility and

statistical power of the results.

[11]

Detailed ChIP-seq Protocol
1. Cell Culture and Treatment
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Culture MLL-r leukemia cell lines (e.g., KOPN-8, NOMO-1) in appropriate media and

conditions.

Treat cells with the desired concentration of Pinometostat (e.g., 4.5 µM) or DMSO vehicle

control for the specified duration (e.g., 10 or 28 days).[4]

Ensure cell viability remains high during treatment. Harvest approximately 10-20 million cells

per ChIP reaction.

2. Chromatin Crosslinking and Preparation

Harvest cells and resuspend in fresh media.

Add 1/10th volume of formaldehyde solution (11% formaldehyde, 0.1 M NaCl, 1 mM EDTA,

50 mM HEPES pH 7.9) to achieve a final concentration of ~1% formaldehyde.[4]

Incubate for 10 minutes at room temperature with gentle rotation to crosslink proteins to

DNA.

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for

5 minutes.

Wash cells twice with ice-cold PBS.

Lyse cells and nuclei using appropriate lysis buffers containing protease inhibitors.

Shear chromatin to an average size of 200-700 bp using a sonicator (e.g., Diagenode

Bioruptor).[10] The quality of chromatin shearing is critical and should be verified by running

an aliquot on an agarose gel.[9]

3. Immunoprecipitation (IP)

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

Set aside a small aliquot of the lysate as the "Input" control. This sample will not undergo IP

but will be processed alongside the ChIP samples for DNA purification and sequencing.
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Incubate the remaining chromatin overnight at 4°C with a validated anti-H3K79me2 antibody.

An IgG antibody should be used as a negative control.[9]

Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours

at 4°C.

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specifically bound proteins and DNA.

4. Elution and Reverse Crosslinking

Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M

NaHCO₃).

Reverse the formaldehyde crosslinks by adding NaCl to a final concentration of 200 mM and

incubating at 65°C for at least 6 hours (or overnight). This step should also be performed on

the "Input" control.

Treat samples with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification

Purify the DNA using either phenol-chloroform extraction or a commercial DNA purification kit

(e.g., Qiagen PCR Purification Kit).

Elute the purified DNA in a small volume of nuclease-free water.

6. Library Preparation and Sequencing

Quantify the purified ChIP and Input DNA.

Prepare sequencing libraries using a commercial kit (e.g., NEBNext Ultra II DNA Library

Prep Kit for Illumina).[10] This involves end-repair, A-tailing, and ligation of sequencing

adapters.

Perform PCR amplification to generate sufficient material for sequencing. The number of

cycles should be minimized to avoid PCR bias.
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Perform high-throughput sequencing on a platform like Illumina. A minimum of 10-20 million

reads per sample is recommended for histone marks.[11]

ChIP-seq Experimental Workflow
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Wet Lab Protocol

1. Cell Culture & Treatment
(Pinometostat vs. DMSO)

2. Crosslinking
(Formaldehyde)

3. Cell Lysis & Sonication
(Chromatin Shearing)

4. Immunoprecipitation
(anti-H3K79me2 Ab)

5. Reverse Crosslinking

6. DNA Purification

7. Library Preparation

8. High-Throughput Sequencing

Click to download full resolution via product page

Caption: Overview of the main steps in the H3K79me2 ChIP-seq protocol.
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Bioinformatics Data Analysis
A standardized bioinformatics pipeline is essential for processing ChIP-seq data and obtaining

meaningful results.

Data Analysis Workflow
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Bioinformatics Pipeline
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Caption: A standard bioinformatics workflow for analyzing ChIP-seq data.
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Analysis Steps

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.[9][10]

Alignment: Align the reads to the appropriate reference genome (e.g., hg19 or GRCh38 for

human) using an aligner such as Bowtie2.[9][10]

Peak Calling: Identify regions of the genome with significant enrichment of H3K79me2 marks

compared to the input control using a peak caller like MACS2.[9][10]

Normalization and Visualization: Normalize the signal (e.g., to reads per million) and

generate signal tracks (e.g., bigWig format) for visualization in a genome browser like the

Integrative Genomics Viewer (IGV).[9] This allows for direct comparison of H3K79me2 levels

at specific gene loci, such as HOXA9 and MEIS1, between Pinometostat- and DMSO-

treated samples.

Differential Binding Analysis: Use statistical packages to identify genomic regions with

significantly different H3K79me2 levels between conditions.

Downstream Analysis: Correlate changes in H3K79me2 with gene expression data (from

RNA-seq) to understand the functional consequences of DOT1L inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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